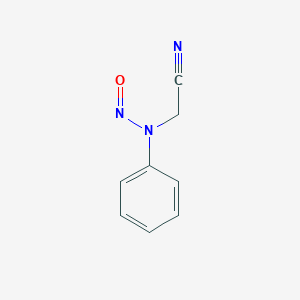

N-(Cyanomethyl)-N-phenylnitrous amide

Description

N-(Cyanomethyl)-N-phenylnitrous amide is a nitrosamine derivative characterized by a cyanomethyl (-CH2CN) and phenyl (-C6H5) group bonded to a central nitrogen atom. This compound is of interest due to its reactivity under photolytic conditions, particularly in nitric oxide (NO) release, and its utility in multicomponent reactions (MCRs) for synthesizing diverse amide scaffolds . The cyanomethyl group confers unique electronic and steric properties, influencing both stability and reactivity.

Properties

CAS No. |

827-51-0 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

N-(cyanomethyl)-N-phenylnitrous amide |

InChI |

InChI=1S/C8H7N3O/c9-6-7-11(10-12)8-4-2-1-3-5-8/h1-5H,7H2 |

InChI Key |

HQMJFKVILSRUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-phenylnitrous amide typically involves the reaction of phenyl isothiocyanate with cyanomethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-phenylnitrous amide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

Substitution: The cyano group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(Cyanomethyl)-N-phenylnitrous amide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-phenylnitrous amide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitrous amide group can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(2-Nitrobenzyl)-N-phenylnitrous Amide (M1)

- Substituents: 2-Nitrobenzyl (-CH2C6H4NO2) and phenyl groups.

- Reactivity: Exhibits faster NO release under UV light (4 mW cm⁻²) compared to benzyl-substituted analogs (e.g., M3: N-benzyl-N-phenylnitrous amide). The nitro group enhances photolysis efficiency by stabilizing intermediates .

- Degradation Pathway: Sequential cleavage of the N-nitrosoamine moiety (releasing NO) followed by slower degradation of the 2-nitrobenzyl residue .

N-Cinnamyl-N-methylnitrous Amide

- Substituents : Cinnamyl (-CH2CH=CHC6H5) and methyl groups.

- Applications: A regulatory-compliant reference material for nitrosamine analysis in pharmaceuticals. Its bulky cinnamyl group reduces reactivity compared to cyanomethyl derivatives, making it suitable for stability testing .

N-(2-Hydroxyethyl)-N-phenylnitrous Amide

- Substituents : Hydroxyethyl (-CH2CH2OH) and phenyl groups.

- Regulatory Status : Listed by Health Canada with an acceptable intake (AI) limit of 1500 ng/day due to its polarity and metabolic pathways .

N-Methyl-N-(4-nitrosophenyl)nitrous Amide

- Substituents : Methyl and 4-nitrosophenyl groups.

Reactivity and Stability

Toxicity and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.